2,6-Dichloro-3-(tributylstannyl)pyrazine
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Overview
Description
2,6-Dichloro-3-(tributylstannyl)pyrazine is a specialized organotin compound primarily used in the synthesis of pharmaceutical compounds. It features prominently in the creation of chemotherapy drugs designed to treat various forms of cancer, enhancing their potency and efficacy. This compound is known for its unique chemical properties, which make it a valuable reagent in various chemical reactions.
Mechanism of Action
Target of Action
It’s known that this compound is used in the microwave-assisted synthesis of substituted pyranones .
Mode of Action
The mode of action of 2,6-Dichloro-3-(tributylstannyl)pyrazine involves its use in palladium-catalyzed cross-coupling reactions . In these reactions, the tributylstannyl group acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds.
Biochemical Pathways
Its role in the synthesis of substituted pyranones suggests it may influence pathways involving these compounds .
Result of Action
Its known use in the synthesis of substituted pyranones suggests it may play a role in reactions involving these compounds .
Preparation Methods
The synthesis of 2,6-Dichloro-3-(tributylstannyl)pyrazine typically involves the reaction of 2,6-dichloropyrazine with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
2,6-Dichloro-3-(tributylstannyl)pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include alkyl or aryl halides.
Cross-Coupling Reactions: It is often used in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, where it reacts with organic halides to form new carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation states of tin.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the primary product is a new organic compound with a carbon-carbon bond formed between the pyrazine ring and the organic halide.
Scientific Research Applications
2,6-Dichloro-3-(tributylstannyl)pyrazine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a crucial role in the development of chemotherapy drugs, enhancing their efficacy against cancer cells.
Industry: It is used in the production of various industrial chemicals and materials, leveraging its unique reactivity and stability.
Comparison with Similar Compounds
2,6-Dichloro-3-(tributylstannyl)pyrazine can be compared with other similar compounds, such as:
2-(Tributylstannyl)pyrazine: This compound is similar in structure but lacks the chlorine substituents on the pyrazine ring.
2,6-Dichloropyrazine: This compound lacks the tributyltin group and is used as a starting material for the synthesis of this compound.
The uniqueness of this compound lies in its dual functionality, combining the reactivity of the tributyltin group with the electron-withdrawing effects of the chlorine atoms, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
tributyl-(3,5-dichloropyrazin-2-yl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2N2.3C4H9.Sn/c5-3-1-7-2-4(6)8-3;3*1-3-4-2;/h1H;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOQAXKEUUCPAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(N=C1Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376862 |
Source
|
Record name | 2,6-Dichloro-3-(tributylstannyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446285-70-7 |
Source
|
Record name | 2,6-Dichloro-3-(tributylstannyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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